4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol, Mixture of diastereomers
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol is a chemical compound that features a boronic ester group attached to a cyclohexanol moiety. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of the boronic ester group makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Borylation of Cyclohexan-1-ol: The compound can be synthesized by the borylation of cyclohexan-1-ol using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically requires heating under an inert atmosphere to prevent oxidation.
Grignard Reaction:
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where cyclohexan-1-ol and bis(pinacolato)diboron are reacted in a controlled environment.
Continuous Flow Process: Some manufacturers may use a continuous flow process to ensure consistent quality and yield.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation: The cyclohexanol moiety can be oxidized to cyclohexanone using oxidizing agents like chromium trioxide or Dess-Martin periodinane.
Reduction: The boronic ester group can be reduced to a boronic acid using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene).
Oxidation: Chromium trioxide in acetic acid, Dess-Martin periodinane in dichloromethane.
Reduction: Hydrogen gas, palladium on carbon catalyst, methanol solvent.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Cyclohexanone: From the oxidation of cyclohexanol.
Boronic Acid: From the reduction of the boronic ester group.
Scientific Research Applications
Chemistry: The compound is extensively used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic potential in various diseases. Industry: It is used in the production of materials, such as polymers and advanced materials for electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its participation in Suzuki-Miyaura cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by reacting with halides or triflates in the presence of a palladium catalyst. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps.
Molecular Targets and Pathways Involved:
Palladium Catalyst: Acts as a mediator in the cross-coupling reaction.
Halides/Triflates: Serve as electrophiles that react with the boronic ester group.
Carbon-Carbon Bond Formation: The key step in the synthesis of biaryl compounds.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but with a phenol group instead of cyclohexanol.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with an isopropoxy group.
Uniqueness:
Cyclohexanol Moiety: The presence of the cyclohexanol group in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol makes it distinct from other boronic esters, providing unique reactivity and applications in organic synthesis.
Properties
CAS No. |
2241877-55-2 |
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Molecular Formula |
C12H23BO3 |
Molecular Weight |
226.12 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
NCJFYYATLYGKCA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)O |
Purity |
95 |
Origin of Product |
United States |
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